N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
Description
N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a heterocyclic compound featuring a benzothiazole-thiazole core conjugated with a 4-oxo-chromene-3-carboxamide moiety. Its structure combines three pharmacologically significant motifs:
- Benzothiazole: Known for antimicrobial, antitumor, and kinase-inhibitory properties .
- Thiazole: Imparts metabolic stability and bioactivity in drug discovery .
- 4-Oxo-chromene (coumarin derivative): Associated with anti-inflammatory, anticoagulant, and Alzheimer’s disease-targeting activities .
The compound is synthesized via multi-step reactions, likely involving:
Formation of the thiazole ring through cyclization.
Coupling of the benzothiazole moiety via amidation or nucleophilic substitution.
Introduction of the 4-oxo-chromene-3-carboxamide group using ester-to-amide transformations or condensation reactions .
Properties
CAS No. |
477552-96-8 |
|---|---|
Molecular Formula |
C20H11N3O3S2 |
Molecular Weight |
405.45 |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H11N3O3S2/c24-17-11-5-1-3-7-15(11)26-9-12(17)18(25)23-20-22-14(10-27-20)19-21-13-6-2-4-8-16(13)28-19/h1-10H,(H,22,23,25) |
InChI Key |
YAZZNHIIUYWCJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which play a role in inflammation, pain, and other physiological responses. By inhibiting the COX enzymes, the compound reduces the production of these eicosanoids, thereby potentially reducing inflammation and pain.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic compound that incorporates multiple heterocyclic moieties known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial agent, its mechanism of action, and its implications in therapeutic applications.
Structure and Synthesis
The compound features a complex structure combining benzo[d]thiazole and thiazole rings with a chromene backbone. The synthesis typically involves multi-step reactions that allow the incorporation of these functional groups, enhancing the compound's pharmacological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a related benzo[d]thiazole derivative demonstrated significant inhibition against Pseudomonas aeruginosa, showcasing moderate growth inhibitory activities at concentrations up to 1000 μg/mL. Notably, certain derivatives exhibited selective inhibition of quorum sensing pathways without affecting bacterial growth, indicating a novel mechanism of action that could be leveraged in drug development .
Acetylcholinesterase Inhibition
Compounds containing similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. One study reported that derivatives based on 4-hydroxycoumarin exhibited strong AChE inhibitory activity, with IC50 values as low as 2.7 µM. This suggests that the incorporation of thiazole and benzo[d]thiazole moieties could enhance AChE inhibition, providing a potential therapeutic avenue for cognitive disorders .
Antitumor Activity
The thiazole ring has been associated with significant antitumor activity. For instance, compounds featuring thiazole structures have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. Structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can enhance cytotoxicity, making it a promising scaffold for anticancer drug design .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Quorum Sensing Inhibition : By disrupting bacterial communication systems, compounds can reduce virulence factors and biofilm formation.
- Enzyme Inhibition : The compound may bind to active sites of enzymes like AChE, preventing substrate hydrolysis and leading to increased acetylcholine levels.
- Cytotoxic Mechanisms : Thiazole derivatives often induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
Study 1: Quorum Sensing Inhibition
In a study evaluating the quorum sensing inhibition properties of benzo[d]thiazole derivatives, several compounds were synthesized and tested against Pseudomonas aeruginosa. Compounds showed varying degrees of inhibition with IC50 values ranging from 45.5 μg/mL to 182.2 μg/mL against the LasB system, highlighting the potential for developing non-antibiotic therapies targeting bacterial communication .
Study 2: Acetylcholinesterase Inhibition
A series of coumarin-based thiazole derivatives were synthesized and tested for AChE inhibition. The most potent derivative exhibited an IC50 value of 2.7 µM, indicating significant potential for treating Alzheimer's disease through AChE modulation .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole and its derivatives exhibit significant antimicrobial properties. A study indicated that thiazole derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the aromatic rings enhances antimicrobial efficacy .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 12.5 µg/mL |
| Compound B | E. coli | 25 µg/mL |
| N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide | Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Activity
This compound has shown promising results in anticancer research. Studies indicate that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. A notable study found that thiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 10 |
| Compound C | MCF7 | 15 |
| Compound D | A549 (lung cancer) | 12 |
Anticonvulsant Activity
The anticonvulsant potential of thiazole-containing compounds has been explored, with some derivatives demonstrating efficacy in reducing seizure activity in animal models. The SAR studies highlighted that modifications on the thiazole ring could enhance anticonvulsant properties, making these compounds candidates for further development in epilepsy treatment .
Case Study: Anticonvulsant Efficacy
In a controlled study, this compound was tested against standard anticonvulsants like phenytoin and carbamazepine. The results indicated comparable efficacy with a significant reduction in seizure frequency in treated groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical Properties
- Solubility : The target compound’s chromene-carboxamide may improve aqueous solubility compared to purely aromatic benzothiazole-thiazole derivatives (e.g., compounds) .
- Melting Points : Triazole-containing analogues () exhibit higher melting points (280–297°C) due to rigid triazole linkers, whereas methoxy-chromenes melt at lower ranges (150–170°C) .
Q & A
Basic Synthesis
Q: What are the common synthetic routes for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide, and what key steps ensure purity? A: Synthesis typically involves sequential ring formation (benzothiazole and thiazole) followed by chromene-carboxamide coupling. Key steps include:
- Benzothiazole formation : Reacting 2-aminothiophenol with chlorinated aromatic compounds under reflux .
- Chromene-carboxamide coupling : Condensation using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous DMF .
- Purification : Recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Advanced Synthesis
Q: How can reaction conditions be optimized to improve synthetic yield and minimize side products? A: Optimization strategies include:
- Catalyst selection : CuI/NaN₃ systems for azide-alkyne cycloaddition to form thiazole rings (yields up to 75%) .
- Temperature control : Reflux at 80–100°C for chromene condensation, monitored via TLC .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency .
- Real-time monitoring : Use HPLC-MS to track intermediate formation and adjust stoichiometry .
Basic Structural Characterization
Q: Which spectroscopic and crystallographic methods confirm the compound’s structure? A: Key techniques:
- NMR : ¹H/¹³C NMR to verify proton environments and carbon backbone (e.g., chromene C=O at ~175 ppm) .
- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 435) .
- X-ray crystallography : Resolves polymorphic forms and confirms Z/E configurations .
Advanced Structural Analysis
Q: How can discrepancies in NMR or crystallographic data be resolved? A: Mitigation approaches:
- 2D NMR : HSQC and COSY to resolve overlapping signals in crowded regions (e.g., thiazole protons) .
- Dynamic NMR : Study temperature-dependent conformational changes in solution .
- Crystallographic refinement : Use high-resolution synchrotron data to resolve disorder in the benzothiazole moiety .
Basic Biological Activity
Q: What assays are used to evaluate anticancer or antimicrobial activity? A: Standard assays include:
- MTT assay : IC₅₀ determination against cancer lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) via fluorescence polarization .
- Antimicrobial testing : MIC determination against S. aureus and E. coli .
Advanced Bioactivity
Q: How can selectivity for cancer cells over healthy cells be validated? A: Strategies include:
- Primary cell co-cultures : Compare toxicity in cancer vs. normal fibroblasts .
- Proteomics : Identify off-target effects via affinity pulldown and LC-MS/MS .
- In vivo xenografts : Assess tumor reduction in murine models while monitoring organ toxicity .
Basic Data Contradictions
Q: How should conflicting solubility or bioactivity data be addressed? A: Steps:
- Polymorph screening : Use XRD to identify crystalline forms affecting solubility (e.g., Form I vs. II) .
- Replicate assays : Validate bioactivity under standardized conditions (pH 7.4, 37°C) .
Advanced Data Resolution
Q: How to resolve discrepancies in enzyme inhibition potency across studies? A:
- Assay standardization : Use recombinant enzymes with ATP concentrations adjusted to physiological levels .
- Ligand stability checks : Pre-incubate compounds in assay buffers to rule out degradation .
Basic Structure-Activity Relationships (SAR)
Q: Which substituents enhance anticancer activity? A: Critical modifications:
- Benzothiazole C6 substituents : Electron-withdrawing groups (e.g., -Cl) improve kinase binding .
- Chromene C3 carboxamide : Bulky substituents (e.g., thiophene) enhance cellular uptake .
Advanced SAR
Q: How can computational modeling guide SAR studies? A:
- Molecular docking : Predict binding poses in EGFR (PDB: 1M17) using AutoDock Vina .
- QSAR models : Correlate logP and polar surface area with cytotoxicity (R² > 0.85) .
Basic Solubility & Bioavailability
Q: What formulations improve aqueous solubility? A:
- Co-solvents : 10% DMSO/PEG 400 mixtures enhance solubility to >1 mg/mL .
- Nanoemulsions : Lipid-based carriers reduce aggregation in physiological buffers .
Advanced Bioavailability
Q: How to design prodrugs to enhance oral bioavailability? A:
- Ester prodrugs : Mask the carboxamide with acetyl groups, cleaved by esterases in vivo .
- Cyclodextrin complexes : Improve intestinal absorption via host-guest encapsulation .
Basic Target Identification
Q: What methods identify biological targets? A:
- Affinity chromatography : Immobilize the compound on sepharose beads for protein pull-down .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
Advanced Target Engagement
Q: How to confirm target engagement in cellular models? A:
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of bound targets via Western blot .
- CRISPR knockouts : Ablate putative targets (e.g., EGFR) and assess loss of compound efficacy .
Basic Stability
Q: What storage conditions prevent degradation? A:
- Temperature : Store at -20°C in amber vials to avoid photodegradation .
- Solvent : Lyophilize and store in anhydrous DMSO (≤0.1% H₂O) .
Advanced Stability
Q: How to characterize degradation pathways under stress conditions? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
